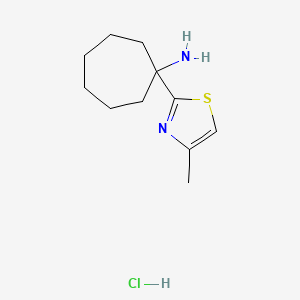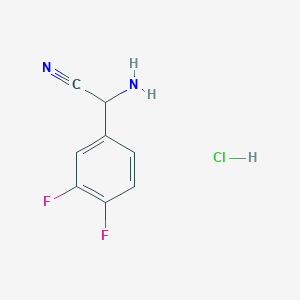
(4-Carbamoyl-2-fluorphenyl)boronsäure
Übersicht
Beschreibung
(4-Carbamoyl-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BFNO3 and its molecular weight is 182.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Carbamoyl-2-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Carbamoyl-2-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kupplungsreaktionen
(4-Carbamoyl-2-fluorphenyl)boronsäure: kann als Reaktant in verschiedenen Kupplungsreaktionen eingesetzt werden. Ähnliche Boronsäuren sind dafür bekannt, an der Suzuki-Kupplung teilzunehmen, einer Art Kreuzkupplungsreaktion, die zur Synthese von Biarylverbindungen verwendet wird. Dieser Prozess beinhaltet häufig Mikrowellenaktivierung und Katalysatoren wie Triton B .
Biologische Aktivität
Von Boronsäuren abgeleitete Verbindungen wurden auf ihre biologische Aktivität untersucht. Zum Beispiel können sie in neuartige biologisch aktive Terphenyle umgewandelt werden, die möglicherweise Anwendungen in der Medikamentenentwicklung haben .
Sensoranwendungen
Boronsäuren haben einzigartige Wechselwirkungen mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen. Diese Wechselwirkungen machen sie in Sensoranwendungen zur Detektion verschiedener Substanzen nützlich .
Medikamentenentwicklung und -abgabe
Phenylboronsäuren und ihre Ester gelten als wertvoll für die Entwicklung neuer Medikamente und Medikamentenabgabesysteme. Sie sind besonders als Borträger für die Neutroneneinfangtherapie geeignet, obwohl sie in Wasser nur marginal stabil sind .
Synthese von flüssigkristallinen Verbindungen
Verwandte Fluorphenylboronsäuren wurden zur Synthese neuartiger flüssigkristalliner Verbindungen verwendet, wie z. B. Fluorbiphenylcyclohexene und Difluoroterphenyle, was auf ähnliche Anwendungen für This compound hindeuten könnte .
Leukotrien B4-Rezeptor-Agonisten
Eine weitere potenzielle Anwendung könnte in der Synthese von o-Phenylphenolen liegen, die als potente Leukotrien B4-Rezeptor-Agonisten identifiziert wurden. Dies deutet auf eine Rolle in der Entwicklung entzündungshemmender Medikamente hin .
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (4-Carbamoyl-2-fluorophenyl)boronic acid would interact with a palladium catalyst and an organohalide . The boronic acid donates its organoboron group to the palladium catalyst in a process called transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .
Result of Action
The primary result of (4-Carbamoyl-2-fluorophenyl)boronic acid’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of (4-Carbamoyl-2-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the success of Suzuki-Miyaura cross-coupling reactions can depend on the presence of a suitable palladium catalyst and an appropriate organohalide .
Eigenschaften
IUPAC Name |
(4-carbamoyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUCXBQJEJTERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660308 | |
| Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-22-2 | |
| Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Aminophenyl)methyl]phenol hydrochloride](/img/structure/B1521988.png)
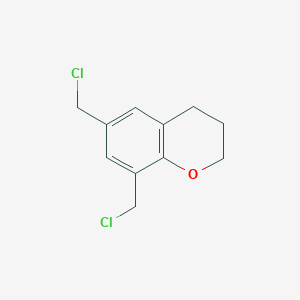
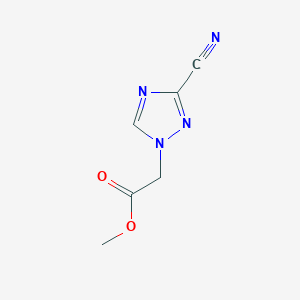

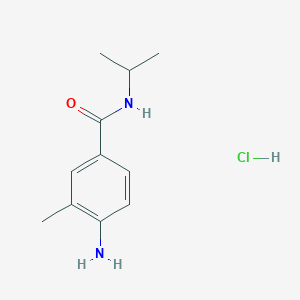
![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)
![2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid](/img/structure/B1521997.png)
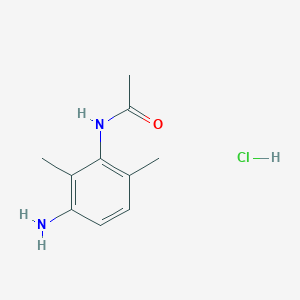
![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)
